Cas no 1352719-48-2 (4-Bromo-3-(difluoromethoxy)benzoic acid)
4-브로모-3-(다이플루오로메톡시)벤조산은 유기 합성 및 제약 화학에서 중요한 중간체로 사용되는 화합물입니다. 이 화합물은 벤조산 골격에 브로모기와 다이플루오로메톡시기가 결합된 구조를 가지며, 높은 반응성과 선택성을 보입니다. 특히, 다이플루오로메톡시기는 화합물의 대사 안정성을 향상시키고 지질 용해도를 조절하는 데 기여합니다. 4-브로모기 유도체는 팔라듐 촉매 반응과 같은 교차 결합 반응에 효과적으로 활용될 수 있어, 다양한 생리활성 물질 합성에 유용합니다. 이 화합물은 결정성 고체로, 표준 실험실 조건에서 안정적으로 보관 및 취급이 가능합니다.

1352719-48-2 structure
상품 이름:4-Bromo-3-(difluoromethoxy)benzoic acid
CAS 번호:1352719-48-2
MF:C8H5BrF2O3
메가와트:267.024308919907
MDL:MFCD28401976
CID:4696010
PubChem ID:69672045
4-Bromo-3-(difluoromethoxy)benzoic acid 화학적 및 물리적 성질
이름 및 식별자
-
- 4-bromo-3-(difluoromethoxy)benzoic acid
- NANDQHMDKLHAMZ-UHFFFAOYSA-N
- 4-Bromo-3-difluoromethoxybenzoic acid
- 4-Bromo-3-difluoromethoxy-benzoic acid
- 4-Bromo-3-(difluoromethoxy)benzoic acid
-
- MDL: MFCD28401976
- 인치: 1S/C8H5BrF2O3/c9-5-2-1-4(7(12)13)3-6(5)14-8(10)11/h1-3,8H,(H,12,13)
- InChIKey: NANDQHMDKLHAMZ-UHFFFAOYSA-N
- 미소: BrC1=CC=C(C(=O)O)C=C1OC(F)F
계산된 속성
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 5
- 중원자 수량: 14
- 회전 가능한 화학 키 수량: 3
- 복잡도: 213
- 토폴로지 분자 극성 표면적: 46.5
4-Bromo-3-(difluoromethoxy)benzoic acid 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-3295901-1.0g |
4-bromo-3-(difluoromethoxy)benzoic acid |
1352719-48-2 | 95.0% | 1.0g |
$700.0 | 2025-03-18 | |
Enamine | EN300-3295901-0.25g |
4-bromo-3-(difluoromethoxy)benzoic acid |
1352719-48-2 | 95.0% | 0.25g |
$346.0 | 2025-03-18 | |
Matrix Scientific | 171632-2.500g |
4-Bromo-3-difluoromethoxybenzoic acid, 95% |
1352719-48-2 | 95% | 2.500g |
$1733.00 | 2023-09-10 | |
1PlusChem | 1P00N6AR-1g |
4-bromo-3-(difluoromethoxy)benzoic acid |
1352719-48-2 | 95% | 1g |
$1405.00 | 2023-12-22 | |
A2B Chem LLC | AK80451-2.5g |
4-Bromo-3-(difluoromethoxy)benzoic acid |
1352719-48-2 | 95% | 2.5g |
$2274.00 | 2024-04-20 | |
Aaron | AR00N6J3-1g |
4-bromo-3-(difluoromethoxy)benzoic acid |
1352719-48-2 | 95% | 1g |
$988.00 | 2025-02-14 | |
Aaron | AR00N6J3-10g |
4-bromo-3-(difluoromethoxy)benzoic acid |
1352719-48-2 | 95% | 10g |
$6443.00 | 2023-12-16 | |
Aaron | AR00N6J3-5g |
4-bromo-3-(difluoromethoxy)benzoic acid |
1352719-48-2 | 95% | 5g |
$2819.00 | 2025-02-14 | |
A2B Chem LLC | AK80451-50mg |
4-Bromo-3-(difluoromethoxy)benzoic acid |
1352719-48-2 | 95% | 50mg |
$301.00 | 2024-04-20 | |
A2B Chem LLC | AK80451-100mg |
4-Bromo-3-(difluoromethoxy)benzoic acid |
1352719-48-2 | 95% | 100mg |
$431.00 | 2024-04-20 |
4-Bromo-3-(difluoromethoxy)benzoic acid 관련 문헌
-
1. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
-
Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
1352719-48-2 (4-Bromo-3-(difluoromethoxy)benzoic acid) 관련 제품
- 2229389-38-0(3-chloro-2-methoxyphenyl sulfamate)
- 1185303-39-2(2-Trifluoromethyl-3H-benzoimidazol-5-ylamine Hydrochloride)
- 1881065-54-8(N-ethyl-3-fluoro-5-methoxybenzene-1-sulfonamide)
- 2639423-79-1(5-{(benzyloxy)carbonylamino}-2-hydroxybenzene-1,3-dicarboxylic acid)
- 57928-74-2(3-(phenoxymethyl)benzene-1-carboximidamide hydrochloride)
- 1704069-45-3((4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid)
- 2034465-68-2(5-{2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethylsulfamoyl}-2-methoxybenzamide)
- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)
- 1378872-18-4(4-(4-bromo-2-nitrophenyl)butanoic acid)
- 1396801-68-5(2-{2-(4-chloro-1,3-benzothiazol-2-yl)(methyl)aminoacetamido}benzamide)
추천 공급업체
Suzhou Genelee Bio-Technology Co., Ltd.
골드 회원
중국 공급자
대량

Xiamen PinR Bio-tech Co., Ltd.
골드 회원
중국 공급자
대량

BIOOKE MICROELECTRONICS CO.,LTD
골드 회원
중국 공급자
시약

Jincang Pharmaceutical (Shanghai) Co., LTD.
골드 회원
중국 공급자
시약

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
골드 회원
중국 공급자
시약
